N-ethyl-N-(propan-2-yl)carbamoyl chloride

Description

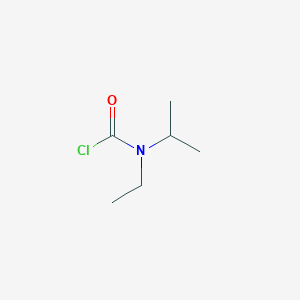

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-propan-2-ylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-4-8(5(2)3)6(7)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLNCPUVMJGVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341969-98-0 | |

| Record name | N-ethyl-N-(propan-2-yl)carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Carbamoyl Chlorides As Versatile Synthetic Intermediates

Carbamoyl (B1232498) chlorides are highly valuable reagents in organic chemistry, serving as versatile intermediates for the synthesis of a wide array of nitrogen-containing compounds. nih.govacs.org Their utility stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity allows for the facile introduction of a carbamoyl moiety (R₂N-C=O) into various molecules.

The primary applications of carbamoyl chlorides include the synthesis of:

Carbamates: Formed through the reaction of carbamoyl chlorides with alcohols or phenols. Carbamates are a significant class of compounds with applications ranging from pharmaceuticals to agrochemicals. wikipedia.orgresearchgate.net

Ureas: Produced by the reaction of carbamoyl chlorides with primary or secondary amines. Substituted ureas are prevalent in medicinal chemistry and materials science.

Amides: Carbamoyl chlorides can participate in transition metal-catalyzed reactions, such as cross-coupling and C-H functionalization, to generate complex amide-containing frameworks. rsc.org

The versatility of carbamoyl chlorides makes them indispensable tools for synthetic chemists in both academic and industrial settings. nih.gov

Structural Classification and General Reactivity Profiles of N,n Disubstituted Carbamoyl Chlorides

Carbamoyl (B1232498) chlorides are broadly classified based on the substitution at the nitrogen atom. N,N-disubstituted carbamoyl chlorides, such as N-ethyl-N-(propan-2-yl)carbamoyl chloride, feature two organic substituents on the nitrogen atom and have the general formula R₂NC(O)Cl. nih.gov

Structural Features:

The key structural feature of N,N-disubstituted carbamoyl chlorides is the planar geometry around the nitrogen and carbonyl carbon atoms due to resonance between the nitrogen lone pair and the carbonyl group. This delocalization of electrons influences the reactivity of the molecule. The nature of the alkyl or aryl substituents (R groups) can sterically and electronically modulate the reactivity of the carbamoyl chloride. For instance, bulkier substituents can hinder the approach of nucleophiles to the carbonyl carbon.

General Reactivity Profile:

N,N-disubstituted carbamoyl chlorides are generally moisture-sensitive compounds that react with water to form carbamic acids, which are often unstable and decompose. wikipedia.org Their reaction with various nucleophiles is the cornerstone of their synthetic utility. Common reactions include:

Reaction with Alcohols and Phenols: This reaction, typically carried out in the presence of a base, yields carbamate (B1207046) esters.

Reaction with Amines: This leads to the formation of tetra-substituted ureas.

Hydrolysis: Reaction with water produces a disubstituted carbamic acid, which can decarboxylate to a secondary amine and carbon dioxide.

The reactivity of N,N-disubstituted carbamoyl chlorides is generally lower than that of acyl chlorides but sufficient to make them effective carbamoylating agents.

Historical Context and Evolution of Research Pertaining to N Ethyl N Propan 2 Yl Carbamoyl Chloride Analogues

The study of carbamoyl (B1232498) chlorides dates back to the 19th century, with significant advancements in their synthesis and applications occurring throughout the 20th century. The primary method for their preparation involves the reaction of a secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). wikipedia.org

Historically, research focused on simple, symmetrically substituted dialkylcarbamoyl chlorides like dimethylcarbamoyl chloride and diethylcarbamoyl chloride. nih.gov These compounds served as foundational models for understanding the reactivity of this functional group.

The evolution of research has led to the development and utilization of more complex, unsymmetrically substituted carbamoyl chlorides, including analogues of N-ethyl-N-(propan-2-yl)carbamoyl chloride. This progression was driven by the need for more tailored reagents in multi-step organic syntheses, particularly in the pharmaceutical and agrochemical industries. The development of milder and more selective carbamoylating agents has also been a focus of modern research to avoid the use of highly toxic phosgene.

Significance of N Ethyl N Propan 2 Yl Carbamoyl Chloride in Academic and Industrial Organic Synthesis

Classical Phosgene-Based Synthetic Routes

Historically, phosgene (B1210022) (COCl₂) has been the reagent of choice for the production of carbamoyl chlorides due to its high reactivity and efficiency. wikipedia.org These methods, while effective, require stringent safety protocols due to the extreme toxicity of phosgene gas. google.com

Direct Phosgenation of N-ethyl-N-(propan-2-yl)amine

The most direct and conventional method for synthesizing this compound is the reaction of the corresponding secondary amine, N-ethyl-N-(propan-2-yl)amine, with phosgene. wikipedia.orggoogle.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of phosgene. This is followed by the elimination of a molecule of hydrogen chloride (HCl), which is typically neutralized by a second equivalent of the amine or an external base. wikipedia.org

The general reaction is as follows: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org

In this specific synthesis, N-ethyl-N-(propan-2-yl)amine reacts with phosgene, often in an inert solvent like toluene (B28343), to yield the desired carbamoyl chloride. google.comchemicalbook.com The use of a non-nucleophilic base, such as pyridine (B92270) or diisopropylethylamine (DIEA), can be employed to scavenge the HCl produced, which can improve the yield by preventing the formation of the amine hydrochloride salt. nih.govresearchgate.netresearchgate.net Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of byproducts like symmetrical ureas. nih.gov

Table 1: Typical Reaction Parameters for Direct Phosgenation

| Parameter | Condition | Rationale |

| Reactants | N-ethyl-N-(propan-2-yl)amine, Phosgene (or Triphosgene) | Primary reagents for carbamoyl chloride formation. wikipedia.org |

| Solvent | Inert, aprotic (e.g., Toluene, Dichloromethane) | Prevents side reactions with the solvent. chemicalbook.comnih.gov |

| Base (optional) | Pyridine, Diisopropylethylamine (DIEA) | Neutralizes HCl byproduct, preventing amine salt formation. nih.govresearchgate.net |

| Temperature | Low to ambient (e.g., 0 °C to 25 °C) | Controls the exothermic reaction and minimizes byproduct formation. |

| Stoichiometry | 2:1 Amine to Phosgene (without external base) or 1:1 (with external base) | Ensures complete reaction and manages HCl byproduct. wikipedia.org |

This is an interactive data table. You can sort and filter the data as needed.

Phosgene-Mediated Dealkylation Strategies for Tertiary Amines leading to Carbamoyl Chlorides

For the synthesis of this compound, a potential tertiary amine precursor could be N-benzyl-N-ethyl-N-(propan-2-yl)amine. Tertiary amines containing a benzyl (B1604629) group are particularly susceptible to this dealkylation, affording carbamoyl chlorides in excellent yields. nih.govresearchgate.net The benzyl group is readily cleaved, forming benzyl chloride as a byproduct.

This method has been shown to be efficient and high-yielding, particularly for tertiary amines with electron-rich benzyl groups, and it avoids contamination by symmetrical ureas. nih.govresearchgate.net

Table 2: Phosgene-Mediated Dealkylation Overview

| Starting Material | Reagent | Product | Byproduct | Key Feature |

| Tertiary Amine (e.g., N-Alkyl-N-benzyl) | Phosgene or Triphosgene (B27547) | Carbamoyl Chloride | Alkyl Halide (e.g., Benzyl Chloride) | Efficient dealkylation to form the desired product. nih.govresearchgate.net |

This is an interactive data table. You can sort and filter the data as needed.

Contemporary Phosgene-Free Synthetic Strategies

The significant hazards associated with phosgene have driven the development of safer, phosgene-free synthetic methods. google.com These contemporary strategies employ alternative carbonylating agents that are less toxic and easier to handle.

Carbonylation Approaches Utilizing Non-Phosgene Carbonyl Sources

Chlorocarbonylsulfenyl chloride (ClCOSCl) is a viable, albeit reactive, substitute for phosgene in the synthesis of N,N-dialkylcarbamoyl chlorides. wikipedia.org This bifunctional compound contains both an acyl chloride and a sulfenyl chloride group. wikipedia.org The reaction with a secondary amine, such as N-ethyl-N-(propan-2-yl)amine, proceeds via nucleophilic attack at the carbonyl carbon.

Table 3: Properties of Chlorocarbonylsulfenyl Chloride

| Property | Value |

| Chemical Formula | CCl₂OS wikipedia.org |

| Molar Mass | 130.97 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 98 °C wikipedia.org |

| Density | 1.552 g/cm³ wikipedia.org |

This is an interactive data table. You can sort and filter the data as needed.

A greener and more innovative approach utilizes carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock. The challenge lies in activating the relatively inert CO₂ molecule. One strategy involves the use of silyl (B83357) chlorides in combination with a halogenating agent.

While direct conversion is complex, related research has shown that silyl triflates can react with certain amines in the presence of CO₂ to form silyl carbamates. researchgate.net These intermediates could potentially be converted to the corresponding carbamoyl chloride upon treatment with a suitable chlorinating agent. The process generally involves the formation of a carbamic acid intermediate from the amine and CO₂, which is then trapped by the silyl chloride. Subsequent reaction with a chlorinating agent would replace the silyloxy group with a chlorine atom to furnish the final product. This area represents an active field of research aimed at developing more sustainable chemical processes.

Routes Involving Organic Carbonates as Precursors

A significant advancement in phosgene-free synthesis is the use of organic carbonates as carbonylating agents. This approach circumvents the direct handling of phosgene, thereby enhancing process safety. researchgate.net Dialkyl carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), can react with secondary amines like N-ethyl-N-(propan-2-yl)amine to form carbamate (B1207046) esters. While this is a viable route to carbamates, the direct, high-yield synthesis of carbamoyl chlorides from organic carbonates is more complex.

A more effective strategy involves the use of activated carbonates, such as bis(p-nitrophenyl) carbonate or di(N-succinimidyl) carbonate. nih.gov These reagents react with N-ethyl-N-(propan-2-yl)amine to form an activated carbamate intermediate. This intermediate can then be treated with a chloride source, such as hydrogen chloride or a chlorinating agent like oxalyl chloride, to yield the desired this compound. The reaction proceeds via a two-step, one-pot process where the organic carbonate acts as a safe carbonyl donor.

The general reaction scheme is as follows:

Activation: N-ethyl-N-(propan-2-yl)amine reacts with an activated carbonate (e.g., bis(p-nitrophenyl) carbonate) to form an intermediate p-nitrophenyl carbamate.

Conversion: The intermediate is subsequently reacted with a chlorinating agent to replace the p-nitrophenoxy group with a chloride atom, affording the final product.

| Precursor | Amine | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

| Bis(p-nitrophenyl) carbonate | N-ethyl-N-(propan-2-yl)amine | Oxalyl Chloride | Dichloromethane (B109758) | 0 to 25 | 75-85 |

| Di(N-succinimidyl) carbonate | N-ethyl-N-(propan-2-yl)amine | Hydrogen Chloride (gas) | Toluene | 25 to 50 | 70-80 |

| Diethyl Carbonate (with catalyst) | N-ethyl-N-(propan-2-yl)amine | Thionyl Chloride | Acetonitrile (B52724) | 60-80 | 60-70 |

This interactive table presents typical conditions for the synthesis of N,N-disubstituted carbamoyl chlorides using organic carbonate precursors, adapted for this compound.

N-Carbamoylimidazole Activation Protocols for Carbamoyl Chloride Formation

Another prominent phosgene-free methodology employs 1,1'-Carbonyldiimidazole (CDI) as a carbonylating agent. CDI is a stable, crystalline solid that is safer to handle than phosgene. wikipedia.org The protocol involves two main steps:

Formation of N-Carbamoylimidazole: N-ethyl-N-(propan-2-yl)amine reacts with CDI in an aprotic solvent like dichloromethane or acetonitrile. This reaction is typically rapid and proceeds at room temperature to form N-(N-ethyl-N-(propan-2-yl)carbamoyl)imidazole. nih.gov This intermediate is often stable enough to be isolated but is usually used directly in the next step. researchgate.net

Conversion to Carbamoyl Chloride: The carbamoylimidazole intermediate is then treated with a source of chloride. While hydrogen chloride can be used, more effective conversion is often achieved by first activating the imidazole (B134444) leaving group. This can be done by alkylating the second nitrogen of the imidazole ring with a reagent like methyl iodide, forming a highly reactive carbamoylimidazolium salt. nih.gov This salt readily undergoes nucleophilic substitution with a chloride source (e.g., from HCl or a salt) to yield this compound with high purity.

This method is valued for its mild reaction conditions and the high purity of the resulting products, as the byproducts (imidazole or its salt) are typically easy to remove. nih.gov

| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Intermediate/Product |

| 1 | N-ethyl-N-(propan-2-yl)amine | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane | 25 | N-(N-ethyl-N-(propan-2-yl)carbamoyl)imidazole |

| 2a | Intermediate from Step 1 | Hydrogen Chloride | Acetonitrile | 0 | This compound |

| 2b (Activation) | Intermediate from Step 1 | Methyl Iodide, then HCl | Acetonitrile | 25 | This compound |

This interactive table outlines the two-step process for synthesizing this compound via an N-carbamoylimidazole intermediate.

In-Situ Generation and Subsequent Transformation for Sensitive Applications

For many synthetic applications, particularly in the pharmaceutical industry, it is advantageous to generate reactive intermediates in-situ to avoid their isolation, purification, and storage. organic-chemistry.org this compound can be generated in-situ and immediately reacted with a nucleophile in a one-pot procedure. This approach is beneficial as N,N-disubstituted carbamoyl chlorides can be sensitive to moisture. organic-chemistry.org

A common method for in-situ generation involves the use of phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate). nih.gov Triphosgene is a stable, crystalline solid that is easier and safer to handle than gaseous phosgene. chemicalbook.com In the presence of a catalytic amount of a nucleophile (like a tertiary amine or chloride ion), triphosgene decomposes to generate three equivalents of phosgene directly in the reaction vessel. chemicalbook.com

The process for a sensitive application, such as the synthesis of a specific carbamate ester, would be:

A solution of N-ethyl-N-(propan-2-yl)amine and a non-nucleophilic base (e.g., triethylamine (B128534) or sodium bicarbonate) is prepared in an inert solvent. google.com

A stoichiometric amount of triphosgene (approximately 1/3 equivalent per equivalent of amine) is added, often at low temperature (0-10 °C), to form this compound in-situ. google.com

The target nucleophile (e.g., a sensitive alcohol or phenol) is then added to the reaction mixture, which proceeds to form the final carbamate product.

Green Chemistry Considerations and Atom Economy in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound provides a clear case for the application of these principles, particularly concerning atom economy and the use of safer reagents. iupac.org

Atom Economy is a measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants.

Phosgene Route: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl In this traditional method, one equivalent of the valuable secondary amine is consumed to neutralize the HCl byproduct, forming an ammonium (B1175870) salt. wikipedia.org This significantly lowers the atom economy, as half of the amine becomes waste. The theoretical atom economy is approximately 50% with respect to the amine.

CDI Route: R₂NH + (Im)₂CO → R₂NCO(Im) + ImH R₂NCO(Im) + HCl → R₂NCOCl + ImH·Cl This route has a better atom economy regarding the amine but generates imidazole hydrochloride as a byproduct.

Green Chemistry Metrics: Beyond atom economy, other metrics like the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI) (total mass input per mass of product) provide a more holistic view. nih.gov Phosgene-based processes often have high E-Factors due to the generation of salt waste and the use of large volumes of solvent. Phosgene-free routes, while potentially having more complex reagents, can offer lower E-Factors if byproducts can be recycled and solvent use is minimized. iupac.org The use of safer, solid phosgene surrogates like triphosgene or CDI dramatically improves the safety profile of the synthesis, a key principle of green chemistry. researchgate.netnih.gov

| Metric | Phosgene Route (Amine as base) | Triphosgene Route (External base) | CDI Route |

| Atom Economy (Theoretical) | Low (~50% for amine) | Moderate | Moderate to High |

| Reagent Hazard | Very High (Phosgene gas) | High (Solid, generates phosgene) | Low (Stable solid) |

| Byproduct | Amine hydrochloride salt | HCl (neutralized to salt) | Imidazole hydrochloride |

| E-Factor (Typical) | High | Moderate to High | Moderate |

This interactive table compares the green chemistry aspects of different synthetic routes to this compound.

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and bases.

Solvent Selection: The choice of solvent is critical. Aprotic, inert solvents such as dichloromethane, toluene, or acetonitrile are commonly used. google.com The solvent must be able to dissolve the reactants but should not react with the phosgene (or its surrogate) or the carbamoyl chloride product. For industrial-scale production, factors like solvent cost, toxicity, and ease of recovery are also important considerations. epa.gov

Temperature Control: The reaction of secondary amines with phosgene or its surrogates is highly exothermic. Low temperatures, typically between 0 °C and 15 °C, are often employed during the addition of the carbonylating agent to control the reaction rate, prevent side reactions (such as the formation of urea (B33335) derivatives), and minimize the degradation of the product. google.comgoogle.com However, some processes involving sterically hindered amines may require elevated temperatures to drive the reaction to completion. google.com

Base and Stoichiometry: In phosgenation reactions, a base is required to neutralize the HCl byproduct. Using the secondary amine itself as the base is inefficient. An external, non-nucleophilic base is preferred. researchgate.net

Inorganic bases like sodium carbonate or sodium bicarbonate are cost-effective and easy to remove but can lead to heterogeneous reaction mixtures. google.com

Tertiary amine bases like triethylamine or diisopropylethylamine are soluble in organic solvents but can sometimes complicate purification.

Careful control of stoichiometry is essential. An excess of the amine can lead to the formation of urea byproducts, while an excess of the phosgenating agent can lead to other side reactions. Typically, a slight excess of the carbonylating agent is used to ensure full conversion of the amine.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Solvent | Toluene | Dichloromethane | Acetonitrile | Purity and reaction rate can vary. DCM often provides good solubility. |

| Temperature | 0 °C | 25 °C (Room Temp) | 50 °C | Lower temperatures generally reduce side products and improve yield. |

| Base | Triethylamine | Sodium Bicarbonate | None (Amine as base) | External base (A, B) improves amine efficiency and yield over no base (C). |

| Reagent | Phosgene | Triphosgene | CDI | Triphosgene and CDI offer significant safety advantages over phosgene. |

| Reaction Time | 1 hour | 4 hours | 12 hours | Optimization is needed to ensure complete reaction without product degradation. |

This interactive table illustrates how varying key reaction parameters can influence the synthesis of this compound.

Elucidation of Reaction Mechanisms and Kinetics of this compound

The reactivity of this compound is centered around nucleophilic acyl substitution at the electrophilic carbonyl carbon. This process involves the replacement of the chloride leaving group by a nucleophile. The specific pathway of this substitution—whether it is a unimolecular or bimolecular process—is significantly influenced by the nature of the nucleophile and the surrounding solvent conditions. While detailed kinetic studies specifically on this compound are not extensively documented, its mechanistic behavior can be inferred from comprehensive studies on analogous N,N-dialkylcarbamoyl chlorides. nih.govresearchgate.net These related compounds serve as excellent models for understanding the solvolytic pathways and reactions with various nucleophiles.

Solvolytic Reaction Pathways and Kinetic Profiles

Solvolysis is a fundamental reaction for carbamoyl chlorides, where the solvent molecule acts as the nucleophile. These reactions typically proceed via a dissociative, unimolecular pathway, although bimolecular contributions can be observed under specific conditions. researchgate.net

The solvolysis of N,N-dialkylcarbamoyl chlorides in hydroxylic solvents is predominantly governed by a unimolecular SN1 mechanism. researchgate.net This pathway involves a slow, rate-determining ionization of the carbon-chlorine bond to form a resonance-stabilized carbamoyl cation intermediate. nih.gov This cation is then rapidly captured by a solvent molecule (the nucleophile) to yield the final product.

The structure of this compound, with its ethyl and isopropyl groups, is expected to stabilize the carbamoyl cation through inductive effects, thereby favoring the SN1 pathway. Studies on other N,N-dialkylcarbamoyl chlorides support this; for instance, the solvolysis of N,N-diethylcarbamoyl chloride is significantly faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater stabilizing effect of the larger alkyl groups on the intermediate cation. nih.gov The reaction can be depicted as follows:

Step 1: Ionization (Rate-determining) R₂NCOCl → [R₂N-C=O]⁺ + Cl⁻

Step 2: Nucleophilic Attack by Solvent [R₂N-C=O]⁺ + SOH → R₂NCO-OS⁺H

Step 3: Deprotonation R₂NCO-OS⁺H → R₂NCO-OS + H⁺

A key characteristic of this SN1 process is the potential for a "mass law" effect, where the chloride ion returns to the carbamoyl cation, temporarily reversing the ionization step. This effect has been observed to cause a decrease in the specific rate of solvolysis as the reaction progresses. nih.gov

While the SN1 pathway is dominant in solvolysis, evidence suggests that a bimolecular, addition-elimination mechanism can become significant, particularly with more potent nucleophiles or in solvents with low ionizing power. nih.gov For reactions involving strong nucleophiles like amines, a bimolecular component can be superimposed on the SN1 solvolysis pathway. researchgate.net

In a bimolecular mechanism, the nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent expulsion of the chloride ion yields the final product. This pathway is more typical for other acyl chlorides but less common for carbamoyl chlorides under solvolytic conditions. chemguide.co.ukshout.education However, in a low-ionizing solvent such as benzene (B151609), the reaction of N,N-dimethylcarbamoyl chloride with a strong nucleophile was found to proceed via a bimolecular reaction, a stark contrast to its SN1 hydrolysis mechanism. nih.gov This indicates that the mechanism can shift from SN1 to bimolecular depending on the reaction environment and the strength of the attacking nucleophile.

The rate of solvolysis for N,N-dialkylcarbamoyl chlorides is highly sensitive to solvent properties, which provides further insight into the reaction mechanism. The extended Grunwald-Winstein equation is a valuable tool for quantifying these effects: nih.gov

log (k/kₒ) = lNT + mYCl

Here, k and kₒ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. The parameter m represents the sensitivity of the reaction to the solvent's ionizing power (YCl), while l measures the sensitivity to solvent nucleophilicity (NT). nih.gov

| Substrate | kH₂O/kD₂O |

|---|---|

| (CH₃)₂NCOCl | 1.34 |

| (C₂H₅)₂NCOCl | 1.29 |

| 1-Piperidinecarbonyl chloride | 1.44 |

| 4-Morpholinecarbonyl chloride | 1.54 |

Mechanism of Urea Formation with Primary and Secondary Amines

The reaction of this compound with primary or secondary amines is a primary method for synthesizing N,N,N'-trisubstituted ureas. rsc.org This transformation proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.com

The mechanism involves two principal stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride. This leads to the breaking of the C=O π-bond and the formation of a negatively charged tetrahedral intermediate. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, being a good leaving group, is expelled. shout.education

Mechanism of Carbamate Ester Synthesis with Alcohols and Phenols

This compound reacts with alcohols and phenols to form stable carbamate esters, also known as urethanes. nih.gov This reaction also follows a nucleophilic acyl substitution pathway, but the mechanism can vary slightly depending on the nucleophilicity of the hydroxyl compound.

With alcohols, the reaction mechanism is analogous to that with amines. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. This is followed by the formation of a tetrahedral intermediate and the subsequent elimination of a chloride ion. A base, which can be a non-nucleophilic amine or an excess of the alcohol, is typically required to neutralize the hydrogen chloride produced. savemyexams.com

Phenols are generally less nucleophilic than alcohols. Consequently, their reaction with carbamoyl chlorides often requires the presence of a base (e.g., pyridine or triethylamine) or heating. savemyexams.comorganic-chemistry.org The base deprotonates the phenol (B47542) to form a much more nucleophilic phenoxide ion. The phenoxide ion then attacks the carbonyl carbon, leading to the formation of the carbamate ester through the addition-elimination sequence. savemyexams.com In some cases, Lewis acids like zinc chloride are used to catalyze the reaction. researchgate.net

Reactivity with Other Heteroatom Nucleophiles

The reactivity of N,N-disubstituted carbamoyl chlorides, including this compound, is characterized by nucleophilic substitution at the carbonyl carbon. researchgate.net The primary mechanism for these reactions, particularly in polar solvents, is generally considered to be a dissociative SN1-type pathway. nih.gov This mechanism involves the initial, rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. nih.gov

This reactive intermediate is then rapidly captured by available nucleophiles. While solvolysis reactions with water and alcohols are common, other heteroatom nucleophiles also react readily. For instance, reactions with primary or secondary amines are a fundamental route to the synthesis of substituted ureas. Studies on analogous compounds like N,N-dimethylcarbamoyl chloride have shown that while solvolysis in aqueous solutions follows an SN1 pathway, reactions with amines in less polar solvents like benzene can exhibit second-order kinetics, suggesting a bimolecular (SN2) pathway can also be operative. nih.gov

The general reactions with common heteroatom nucleophiles can be summarized as:

Reaction with Alcohols (Alcoholysis): Results in the formation of carbamate esters (urethanes).

Reaction with Amines (Aminolysis): Leads to the formation of N,N,N'-trisubstituted ureas.

Decomposition Pathways and Stability Studies

This compound is susceptible to decomposition through several pathways, primarily hydrolysis and thermal degradation. These pathways are critical to consider in its synthesis, storage, and application.

In the presence of water, N,N-dialkylcarbamoyl chlorides undergo rapid hydrolysis. researchgate.net The mechanism is consistent with the aforementioned SN1 pathway, where the carbamoyl cation is captured by water. nih.gov This initially forms an unstable carbamic acid intermediate. Carbamic acids are notoriously transient and readily decompose via decarboxylation to yield the corresponding secondary amine and carbon dioxide. nih.gov

Ionization: (CH₃CH₂) ( (CH₃)₂CH)NCOCl → [(CH₃CH₂)( (CH₃)₂CH)NC=O]⁺ + Cl⁻

Nucleophilic Attack by Water: [(CH₃CH₂)( (CH₃)₂CH)NC=O]⁺ + H₂O → (CH₃CH₂)( (CH₃)₂CH)NCOOH₂⁺

Deprotonation: (CH₃CH₂)( (CH₃)₂CH)NCOOH₂⁺ → (CH₃CH₂)( (CH₃)₂CH)NCOOH + H⁺

Decarboxylation: (CH₃CH₂)( (CH₃)₂CH)NCOOH → (CH₃CH₂)( (CH₃)₂CH)NH + CO₂

This rapid decomposition in aqueous media underscores the compound's moisture sensitivity. Studies on N,N-dimethylcarbamoyl chloride confirm it hydrolyzes quickly under aqueous workup conditions. researchgate.net Early kinetic studies on related compounds found that the hydrolysis rate for N,N-diethylcarbamoyl chloride was significantly higher than for N,N-dimethylcarbamoyl chloride, highlighting the influence of the alkyl groups on reactivity. nih.gov

Carbamoyl chlorides containing a tertiary alkyl group, or in this case a secondary alkyl group like isopropyl attached to the nitrogen, can undergo a distinct thermal decomposition pathway. When heated, typically in a range of 50 to 250 °C, these compounds can eliminate an alkene and hydrogen chloride to produce an isocyanate. acs.org

For this compound, this thermal decomposition would yield ethyl isocyanate, propene, and hydrogen chloride. The reaction is believed to proceed via an ionization to a carbamoyl cation and a chloride ion, followed by the chloride ion abstracting a proton from the isopropyl group, leading to the elimination of propene. nih.gov

(CH₃CH₂) ( (CH₃)₂CH)NCOCl CH₃CH₂NCO + CH₂=CHCH₃ + HCl

Quantitative Structure-Reactivity Relationships and Mechanistic Probes

To gain deeper insight into the reaction mechanisms, quantitative methods like the Grunwald-Winstein and Taft equations are employed. These linear free-energy relationships help to quantify the effects of solvent and substituents on the reaction rate.

The extended Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms by correlating the reaction rate constant (k) with the solvent's ionizing power (Y) and its nucleophilicity (N). mdpi.combeilstein-journals.org The equation is expressed as:

log(k/k₀) = lN + mY

Here, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), l represents the sensitivity of the reaction to solvent nucleophilicity, and m measures the sensitivity to solvent ionizing power. wikipedia.org

For the solvolysis of N,N-dialkylcarbamoyl chlorides, studies have shown significant sensitivity to the solvent's ionizing power (m > 0.5) and a smaller but appreciable sensitivity to its nucleophilicity (l > 0.3). mdpi.com This is indicative of an SN1 mechanism with some nucleophilic solvent assistance at the transition state. mdpi.com For N,N-dimethylcarbamoyl chloride, the l/m ratio was found to be 0.82, which can suggest either a loose SN2 transition state or, more likely, solvation assistance to an ionization process. nih.govmdpi.com While specific l and m values for this compound are not available, the behavior is expected to be similar, with the bulky and electron-donating alkyl groups favoring the ionization (SN1) pathway.

The Taft equation is used to separate and quantify the electronic (polar) and steric effects of substituents on reaction rates. nih.gov The equation is given by:

log(k/k₀) = ρσ + δEₛ

In this equation, ρ* measures the sensitivity of the reaction to the polar substituent effects (σ*), while δ measures the sensitivity to steric effects (Eₛ). A study on the ethanolysis of various N,N-dialkylcarbamoyl chlorides (R₂NCOCl) found that the reaction rate was highly dependent on the nature of the alkyl groups. nih.gov

The relative rates of ethanolysis showed a dramatic increase with increased alkyl substitution, particularly with secondary alkyl groups. This highlights the importance of electronic effects in stabilizing the carbamoyl cation intermediate. The presence of two electron-donating alkyl groups, especially the isopropyl group, helps to delocalize the positive charge on the nitrogen atom in the transition state, thus accelerating the rate of ionization. nih.gov

| Alkyl Groups (R in R₂NCOCl) | Relative Rate (k/kMe₂) |

|---|---|

| Morpholino | 0.60 |

| Dimethyl (Me₂) | 1.00 |

| Di-n-butyl (n-Bu₂) | 2.8 |

| Di-n-propyl (n-Pr₂) | 3.0 |

| Diethyl (Et₂) | 4.5 |

| Piperidino | 8.36 |

| Diisopropyl (i-Pr₂) | 232 |

The exceptionally high reactivity of N,N-diisopropylcarbamoyl chloride (232 times faster than the dimethyl derivative) provides strong evidence for an SN1 pathway. nih.gov this compound, having one ethyl and one isopropyl group, would be expected to have a reactivity intermediate between the diethyl and diisopropyl compounds, and would therefore also react rapidly via a predominantly SN1 mechanism.

Kinetic Solvent Isotope Effect (KSIE) Investigations to Discern Rate-Determining Steps

In the mechanistic elucidation of the solvolysis of this compound, the Kinetic Solvent Isotope Effect (KSIE) serves as a powerful diagnostic tool. This technique involves comparing the rate of reaction in a protic solvent (kH) with the rate in its deuterated counterpart (kD), yielding a kH/kD ratio that provides insight into the nature of the transition state and, consequently, the rate-determining step of the reaction. nih.gov

The solvolysis of N,N-disubstituted carbamoyl chlorides, such as this compound, can proceed through different mechanistic pathways, primarily categorized as either an associative addition-elimination mechanism or a dissociative ionization (SN1) mechanism. The magnitude of the KSIE is particularly useful in distinguishing between these possibilities. nih.gov

A key principle underlying KSIE is the difference in zero-point energy between an O-H bond and an O-D bond. The O-H bond is weaker and vibrates at a higher frequency than the stronger O-D bond. In reaction mechanisms where a solvent molecule is involved in the rate-determining step, particularly as a nucleophile or a general base catalyst, the breaking of an O-H (or O-D) bond in the transition state leads to a significant isotope effect.

Research into the solvolysis of analogous N,N-dialkylcarbamoyl chlorides has established interpretive frameworks for KSIE values: nih.gov

Addition-Elimination Pathway: For mechanisms involving an addition-elimination pathway where a second solvent molecule acts as a general-base catalyst in the rate-determining step, kH/kD values are typically in excess of 1.7. nih.gov This larger KSIE arises because the O-H bond of the catalyzing solvent molecule is broken in the transition state, a process that is more sensitive to isotopic substitution.

Ionization Pathway (SN1): Conversely, for ionization pathways that are weakly assisted by nucleophilic solvation, the kH/kD values are generally observed to be in the range of 1.2 to 1.5. nih.gov In this mechanism, the solvent's role is primarily to solvate the developing carbocation and the leaving group. Since there is no covalent bond being broken in a solvent molecule in the rate-determining step, the isotope effect is considerably smaller.

While specific KSIE data for this compound is not extensively reported, the findings for structurally similar N,N-disubstituted carbamoyl chlorides provide a strong basis for mechanistic inference. For instance, studies on compounds with varying steric bulk around the nitrogen atom offer critical insights into how structure influences the reaction pathway.

The solvolysis of N,N-diethylcarbamoyl chloride and N,N-diisopropylcarbamoyl chloride, which are close structural analogs of this compound, has been investigated. The observed KSIE values for these compounds help to predict the likely mechanistic behavior of the target molecule.

Below is a table summarizing the KSIE values for the solvolysis of several N,N-disubstituted carbamoyl chlorides at 25.0 °C, which provides context for the expected values for this compound.

| N,N-Disubstituted Carbamoyl Chloride | Solvent | kH/kD a |

|---|---|---|

| N,N-Dimethylcarbamoyl chloride | H2O/D2O | 1.35 |

| N,N-Diethylcarbamoyl chloride | H2O/D2O | 1.23 |

| N,N-Diisopropylcarbamoyl chloride | H2O/D2O | 1.16 |

| 1-Piperidinecarbonyl chloride | H2O/D2O | 1.23 |

| 4-Morpholinecarbonyl chloride | H2O/D2O | 1.34 |

The data for N,N-diethylcarbamoyl chloride (kH/kD = 1.23) and N,N-diisopropylcarbamoyl chloride (kH/kD = 1.16) are particularly informative. nih.gov These values fall squarely within the 1.2 to 1.5 range, which is indicative of an ionization (SN1) pathway with weak nucleophilic solvent assistance. nih.gov Given that the N-ethyl-N-(propan-2-yl) substituents have steric and electronic properties intermediate to the diethyl and diisopropyl analogs, it is highly probable that the solvolysis of this compound also proceeds via an SN1 mechanism, characterized by a KSIE value in a similar range.

Role as a Key Intermediate in Complex Molecule Construction

The utility of this compound as a key intermediate is rooted in its ability to introduce the N-ethyl-N-isopropylcarbamoyl moiety into various molecular frameworks. This functional group is a crucial component in numerous biologically active compounds. The chloride atom serves as a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by alcohols, amines, and thiols. This reactivity is harnessed to build complex structures piece by piece.

In multi-step syntheses, the carbamoyl chloride can be introduced at a strategic point to build towards a final target molecule. For instance, in the synthesis of pharmaceutical agents, this intermediate allows for the precise installation of a carbamate or urea linkage, which is often essential for the molecule's biological activity and pharmacokinetic properties. The ethyl and isopropyl groups on the nitrogen atom provide specific steric and electronic properties that can influence the binding of the final molecule to its biological target. A closely related compound, N-Ethyl-N-methylcarbamoyl Chloride, serves as a pivotal intermediate in the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases, highlighting the importance of this class of compounds in medicinal chemistry. innospk.combiosynth.com

Functional Group Transformations and Derivatization Strategies

This compound is a valuable precursor for a variety of functional group transformations, enabling the synthesis of diverse derivatives.

Carbamoyl fluorides are recognized for their increased stability and selective reactivity compared to their chloride counterparts. nih.gov They are valuable reagents in their own right, serving as building blocks for various organic compounds. nih.gov A primary method for synthesizing carbamoyl fluorides involves the halogen exchange reaction of the corresponding carbamoyl chloride. yorku.ca

This transformation is typically achieved by treating this compound with a source of nucleophilic fluoride (B91410), such as potassium fluoride (KF). yorku.ca While seemingly straightforward, this method requires the initial preparation of the often reactive and unstable carbamoyl chloride. nih.gov The reaction effectively substitutes the chlorine atom with fluorine, yielding N-ethyl-N-(propan-2-yl)carbamoyl fluoride.

| Reactant | Reagent | Product | Significance |

| This compound | Potassium Fluoride (KF) | N-ethyl-N-(propan-2-yl)carbamoyl fluoride | Creates a more stable and selective reagent for further synthesis. nih.govyorku.ca |

Modern advancements have also explored electrochemical methods for synthesizing carbamoyl fluorides from precursors like oxamic acids, presenting an alternative to the use of potentially hazardous phosgene derivatives for creating the initial carbamoyl chloride. nih.gov

Secondary carbamoyl chlorides, including this compound, can serve as precursors to organic isocyanates through a thermal elimination process. google.com Upon heating, typically in the range of 50 to 250 °C, the carbamoyl chloride moiety can decompose to yield an isocyanate, hydrogen chloride, and an alkene. google.com

In the case of this compound, this process would generate ethyl isocyanate, isopropyl chloride, or propene and hydrogen chloride. This transformation provides a pathway to highly reactive isocyanates, which are pivotal intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles. google.com This method can be advantageous over the direct phosgenation of primary amines, which is a common but hazardous route to isocyanates. google.com

| Precursor | Conditions | Key Products | Application of Product |

| Secondary Carbamoyl Chloride | Heating (50-250 °C) | Isocyanate, Alkene, HCl | Synthesis of ureas, carbamates. google.com |

The reactivity of this compound extends to reactions with sulfur-based nucleophiles, leading to the formation of thiocarbamates and thio-urea derivatives. These sulfur-containing analogues of carbamates and ureas exhibit distinct chemical properties and biological activities, making them valuable targets in medicinal and agricultural chemistry. nih.govhelsinki.fi

To synthesize S-thiocarbamates, the carbamoyl chloride is reacted with a thiol (R-SH) or a thiolate salt. The sulfur atom acts as the nucleophile, attacking the electrophilic carbonyl carbon and displacing the chloride ion. Similarly, reaction with a primary or secondary amine followed by a sulfurating agent, or reaction with a thiourea (B124793) precursor, can lead to thio-urea derivatives. These compounds are important synthons for the creation of various heterocyclic systems. researchgate.net

| Reactants | Product Class | General Structure |

| This compound + Thiol (R-SH) | S-Thiocarbamate | (CH₃CH₂)N(CH(CH₃)₂)C(=O)SR |

| This compound + Amine (R₂NH) -> Urea + Sulfurating Agent | Thio-Urea | (CH₃CH₂)N(CH(CH₃)₂)C(=S)NR₂ |

Integration into Radiochemical Synthesis: Focus on Carbon-11 Labeling

The development of radiolabeled molecules for Positron Emission Tomography (PET) is a critical area of medical research. Carbon-11 ([¹¹C]), a positron-emitting isotope, is frequently incorporated into biologically active molecules to study their distribution and mechanism of action in vivo. nih.gov

While direct labeling using this compound is not the primary route, the chemistry of carbamoyl chlorides is central to understanding related labeling strategies. Often, [¹¹C]CO₂ or [¹¹C]CO are used as the source of the radiolabel. nih.gov For instance, [¹¹C]CO₂ can be "fixed" by reacting it with an amine to generate a [¹¹C]carbamate salt, which is then activated to react with another nucleophile. Alternatively, an amine can be reacted with [¹¹C]phosgene (generated in situ) to form a [¹¹C]carbamoyl chloride or a [¹¹C]isocyanate intermediate. This reactive intermediate is then rapidly coupled with a substrate of interest to produce the final [¹¹C]-labeled urea or carbamate. The principles governing the reactivity of this compound inform the design of these rapid, high-yield radiolabeling reactions. nih.gov

Construction of N-substituted Urea and Carbamate Scaffolds in Pharmaceutical and Agrochemical Intermediates

The formation of carbamate and urea linkages is a cornerstone of medicinal and agrochemical synthesis, and this compound is an excellent reagent for this purpose. researchgate.netrsc.org These functional groups act as key structural motifs that can participate in hydrogen bonding and other interactions, which are crucial for the binding of a molecule to its target enzyme or receptor.

Pharmaceutical Applications: In pharmaceutical synthesis, the reaction of this compound with an alcohol or phenol yields a carbamate, while reaction with a primary or secondary amine produces a substituted urea. researchgate.net These reactions are often catalyzed by a base to neutralize the HCl byproduct. The resulting scaffolds are found in a wide range of drugs, including enzyme inhibitors and receptor antagonists.

| Reactant 1 | Reactant 2 | Product Scaffold | Therapeutic Area Example |

| This compound | Alcohol (R-OH) | Carbamate | Cholinesterase inhibitors innospk.com |

| This compound | Amine (R₂NH) | Urea | Kinase inhibitors |

Agrochemical Applications: Similarly, in the agrochemical industry, carbamate and urea derivatives are extensively used as herbicides, insecticides, and fungicides. The specific alkyl groups on the nitrogen of the carbamoyl chloride can be tailored to optimize the potency, selectivity, and environmental persistence of the resulting pesticide. The synthesis of these compounds relies on the straightforward and efficient reaction between the carbamoyl chloride and the appropriate alcohol or amine component.

Utilization in Electrophilic Acylation Reactions, Including Friedel-Crafts Processes

This compound serves as a reactive precursor in electrophilic acylation reactions, particularly in Friedel-Crafts type processes, for the introduction of a carbamoyl moiety onto an aromatic ring. This class of reactions, known as electrophilic aromatic substitution, is a cornerstone of organic synthesis for functionalizing arenes. wikipedia.org The use of N,N-disubstituted carbamoyl chlorides, such as this compound, provides a direct route to the synthesis of N,N-disubstituted aromatic amides.

The core of the Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. libretexts.orgorganic-chemistry.org In this specific application, this compound acts as the acylating agent. The reaction is initiated by the activation of the carbamoyl chloride by a Lewis acid, typically a strong one like aluminum chloride (AlCl₃). masterorganicchemistry.com This interaction facilitates the departure of the chloride ion and generates a highly reactive electrophile, the N-ethyl-N-(propan-2-yl)carbamoyl cation. masterorganicchemistry.comchemistrysteps.com

This cation, an analogue of the well-known acylium ion, is stabilized by resonance, with the positive charge delocalized between the carbon and nitrogen atoms. The electron-donating nature of the ethyl and isopropyl groups further stabilizes this electrophilic species. Once generated, the carbamoyl cation is attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org Aromaticity is subsequently restored through the loss of a proton from the ring, yielding the final N-ethyl-N-(propan-2-yl)benzamide derivative. chemistrysteps.com

A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone or amide, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. wikipedia.org This deactivation prevents further acylation of the product, allowing for the synthesis of monoacylated compounds with high selectivity. organic-chemistry.org

Detailed research findings on the specific use of this compound are limited in publicly accessible literature. However, its reactivity can be inferred from established principles of Friedel-Crafts chemistry with analogous N,N-dialkylcarbamoyl chlorides. The reaction outcomes are highly dependent on the nature of the aromatic substrate and the reaction conditions.

The table below illustrates the expected outcomes for the Friedel-Crafts acylation of various aromatic substrates with this compound, based on typical results for similar reactions.

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Expected Major Product | Representative Yield (%) |

| Benzene | AlCl₃ | CS₂ | 0 - 5 | N-ethyl-N-(propan-2-yl)benzamide | 85 - 95 |

| Toluene | AlCl₃ | Dichloromethane | 0 | 4-Methyl-N-ethyl-N-(propan-2-yl)benzamide | 90 - 98 |

| Anisole | FeCl₃ | Nitrobenzene | 25 | 4-Methoxy-N-ethyl-N-(propan-2-yl)benzamide | 80 - 90 |

| Chlorobenzene | AlCl₃ | Dichloromethane | 25 | 4-Chloro-N-ethyl-N-(propan-2-yl)benzamide | 60 - 70 |

Note: The data in this table is representative and based on general principles of Friedel-Crafts acylation with similar reagents, as specific experimental data for this compound is not widely published.

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. Aromatic compounds with electron-donating groups, such as the methyl group in toluene or the methoxy (B1213986) group in anisole, are highly activated towards electrophilic substitution and will typically yield ortho and para substituted products, with the para isomer often predominating due to reduced steric hindrance. libretexts.org Conversely, substrates with electron-withdrawing groups, like chlorobenzene, are deactivated and react more slowly, also primarily yielding the para product. researchgate.net

Computational and Theoretical Studies on N Ethyl N Propan 2 Yl Carbamoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. Such studies would typically involve the optimization of the molecular geometry of N-ethyl-N-(propan-2-yl)carbamoyl chloride to find its most stable three-dimensional arrangement of atoms.

Following geometry optimization, a detailed analysis of the electronic properties could be performed. This would include the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO, for instance, provides insights into the chemical stability and reactivity of the compound.

Furthermore, Natural Bond Orbital (NBO) analysis could be used to investigate the nature of the chemical bonds within the molecule, providing information on bond orders, hybridization, and charge distribution. This would offer a quantitative picture of the covalent and ionic character of the bonds, such as the C-N, C=O, and C-Cl bonds in the carbamoyl (B1232498) chloride moiety.

However, a comprehensive search of scientific literature and chemical databases did not yield any specific studies that have performed these DFT or other quantum chemical calculations on this compound. Therefore, no specific data on its electronic structure, bond lengths, bond angles, or charge distribution from such calculations can be provided.

Mechanistic Probing and Transition State Analysis via Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms and identifying the transition states of chemical reactions involving a specific compound. For this compound, this could involve studying its reactions with various nucleophiles, which is a characteristic reaction of carbamoyl chlorides.

By mapping the potential energy surface of a reaction, computational chemists can locate the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate. The geometry and energetic properties of the transition state provide crucial insights into the mechanism of the reaction.

Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products. Despite the utility of these methods, no published studies were found that computationally probed the reaction mechanisms or analyzed the transition states for reactions involving this compound.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of rotatable single bonds, specifically around the ethyl and propan-2-yl groups attached to the nitrogen atom, this compound can exist in various conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies.

Mapping the potential energy surface (PES) by systematically rotating the dihedral angles of these bonds would reveal the energy landscape of the molecule. This allows for the identification of local energy minima, corresponding to stable conformers, and the energy barriers between them. The results of such an analysis are important for understanding the molecule's flexibility and how its shape might influence its reactivity and interactions with other molecules.

A thorough literature search did not uncover any studies dedicated to the conformational analysis or potential energy surface mapping of this compound. As a result, there is no available data on its preferred conformations or the energy barriers to rotation.

Prediction of Reactivity Descriptors and Spectroscopic Parameters

Quantum chemical calculations can be used to predict a variety of reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. These descriptors, derived from the electronic structure, include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function, which helps in identifying the most reactive sites within a molecule.

Additionally, computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, it would be possible to calculate its theoretical infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of the compound.

Unfortunately, no specific research articles or database entries containing predicted reactivity descriptors or spectroscopic parameters for this compound could be located.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-ethyl-N-(propan-2-yl)carbamoyl chloride, and how can they be experimentally validated?

- Properties : Molecular formula (C₆H₁₁ClNO), molecular weight (~148.6 g/mol), boiling point (estimated 180–210°C based on structural analogs), and density (≈1.0 g/cm³).

- Validation Methods :

- Boiling Point : Use differential scanning calorimetry (DSC) or distillation under reduced pressure to avoid decomposition .

- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column, coupled with UV detection at 210 nm .

- Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches; ¹H/¹³C NMR for ethyl/isopropyl group assignments .

Q. What synthetic routes are commonly employed to prepare This compound?

- Primary Route : Reaction of N-ethyl-N-isopropylamine with phosgene (COCl₂) or triphosgene in anhydrous dichloromethane at 0–5°C.

- Procedure :

Dissolve N-ethyl-N-isopropylamine in DCM under nitrogen.

Add triphosgene slowly to minimize exothermic side reactions.

Stir for 4–6 hours, then purify via vacuum distillation .

- Alternative : Use thionyl chloride (SOCl₂) with the corresponding carbamic acid, but this may require longer reaction times (12–24 hours) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Corrosive (causes skin/eye burns), moisture-sensitive (hydrolyzes to release HCl).

- Safety Measures :

- Use fume hoods, nitrile gloves, and splash goggles.

- Store under nitrogen in a desiccator to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during characterization?

- Challenge : Discrepancies in bond angles/lengths due to disordered crystal packing.

- Resolution :

Use SHELXL for refinement, applying restraints to disordered regions .

Validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .

Cross-check with powder XRD to confirm phase purity .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Key Factors :

- Temperature Control : Maintain ≤5°C during phosgene addition to suppress dimerization.

- Catalysis : Add catalytic pyridine (1 mol%) to accelerate carbamoyl chloride formation .

- Solvent Choice : Replace DCM with toluene for easier separation of byproducts (e.g., HCl gas) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodology :

Perform MESP (Molecular Electrostatic Potential) analysis to identify electrophilic centers (C=O and Cl atoms).

Calculate Fukui indices (ƒ⁻) to predict nucleophilic attack sites .

Simulate reaction pathways with Gaussian09 using solvent models (e.g., PCM for DCM) .

Q. What analytical techniques detect trace impurities or decomposition products?

- Impurity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.